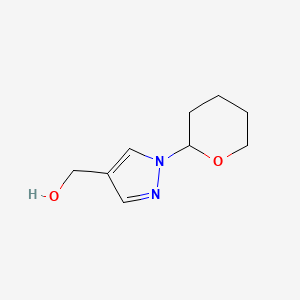
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The tetrahydropyran ring could potentially be formed through a cyclization reaction .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of this class of compounds, such as electrophilic substitution or nucleophilic addition. The tetrahydropyran ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar pyrazole and tetrahydropyran rings might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
"(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol" and its derivatives have been utilized as key intermediates in the synthesis of complex molecules. For instance, Gregg A. Barcan et al. (2019) developed a new synthesis route for GSK2981278A, a RORγ inverse agonist used as a potential therapy for psoriasis, involving a SNAr reaction with an aryl halide intermediate prepared from (tetrahydro-2H-pyran-4-yl)methanol (Barcan et al., 2019).
Heterocyclic Compound Synthesis
In another application, B. Reddy et al. (2012) reported the InCl3-promoted novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of related compounds in generating novel heterocyclic structures (Reddy et al., 2012).
Ligand Design for Metal Complexes
Further, Gloria Sairem et al. (2012) explored the synthesis of η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes, indicating the role of pyrazole-derived ligands with a pendant nitrile group in forming mononuclear complexes, which are crucial in catalysis and material science applications (Sairem et al., 2012).
Antifungal and Antibacterial Activities
The potential of pyrazole derivatives as bioactive molecules was further highlighted by F. Abrigach et al. (2016), who synthesized a new library of N,N,N',N'-tetradentate pyrazoly compounds showing specific antifungal properties against Saccharomyces cerevisiae and lacking antibacterial activity, which underscores their potential in developing targeted antifungal therapies (Abrigach et al., 2016).
Advanced Material Synthesis
Moreover, the synthesis of circle-like heterometallic Cu2Co2 clusters incorporating polytopic N-donor ligands formed in situ, as reported by Ling-Ling Zheng and Sheng Hu (2021), illustrates the compound's application in creating novel coordination complexes with potential applications in magnetic materials and molecular electronics (Zheng & Hu, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[1-(oxan-2-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-5-10-11(6-8)9-3-1-2-4-13-9/h5-6,9,12H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHINQDJZGHENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732438 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol | |
CAS RN |
1038392-13-0 | |
| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
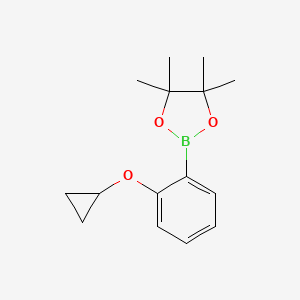
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)
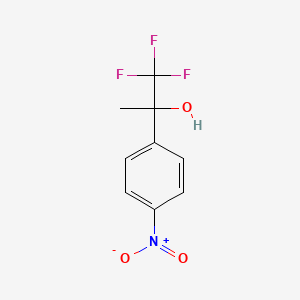
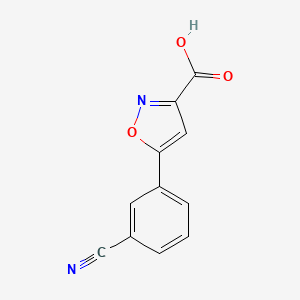
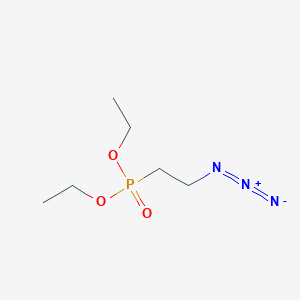
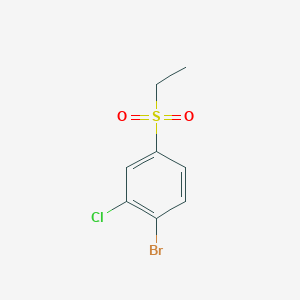

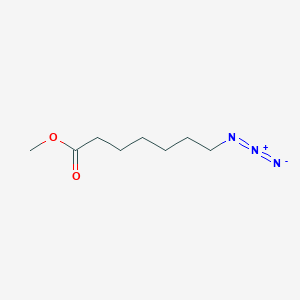
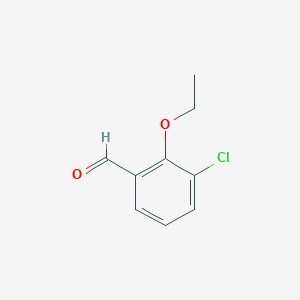
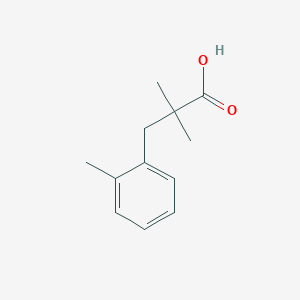
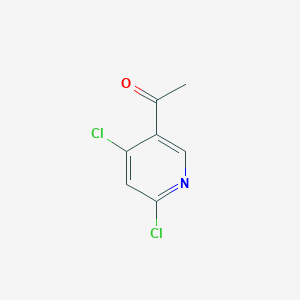
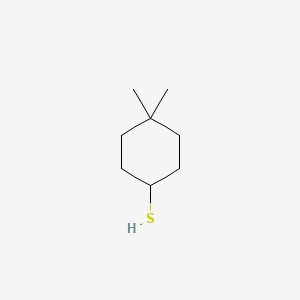
![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)